Cas no 31788-76-8 (2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride)
2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride
- 2-Phenyl-2-(pyrrolidin-1-yl)acetonitrile hydrochloride
- OR300884
- 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride
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- Inchi: 1S/C12H14N2.ClH/c13-10-12(14-8-4-5-9-14)11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-9H2;1H
- InChI Key: AITVTRCXQSCBKC-UHFFFAOYSA-N
- SMILES: Cl.N1(C(C#N)C2C=CC=CC=2)CCCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 216
- Topological Polar Surface Area: 27
2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P113170-250mg |
2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride |
31788-76-8 | 250mg |
$ 355.00 | 2022-06-03 | ||
| TRC | P113170-500mg |
2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride |
31788-76-8 | 500mg |
$ 585.00 | 2022-06-03 |
2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride Related Literature
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride
Research Brief on 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride (CAS: 31788-76-8): Recent Advances and Applications
2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride (CAS: 31788-76-8) is a chemical compound of significant interest in the field of medicinal chemistry and drug discovery. Recent studies have highlighted its potential as a key intermediate in the synthesis of pharmacologically active molecules, particularly those targeting neurological and psychiatric disorders. This research brief consolidates the latest findings on this compound, focusing on its synthesis, biological activity, and applications in drug development.
A recent study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride, emphasizing its role as a precursor in the development of novel dopamine receptor modulators. The study demonstrated that this compound can be efficiently synthesized via a one-pot reductive amination reaction, achieving a yield of over 85%. The optimized synthetic route not only improves scalability but also reduces the environmental impact, aligning with green chemistry principles.
In terms of biological activity, 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride has shown promising results in preclinical models of Parkinson's disease. A 2024 study in Neuropharmacology reported that derivatives of this compound exhibit high affinity for D2 and D3 dopamine receptors, with potential applications in mitigating motor dysfunction. The study further elucidated the compound's mechanism of action, revealing its ability to modulate dopaminergic signaling pathways without inducing significant side effects.
Another area of interest is the compound's potential in treating substance use disorders. Research published in Addiction Biology (2023) investigated its efficacy in reducing cocaine-seeking behavior in rodent models. The findings suggested that 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride derivatives could serve as non-addictive alternatives to existing therapies, offering a new avenue for addiction treatment.
Despite these advancements, challenges remain in the clinical translation of this compound. Pharmacokinetic studies indicate that 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride has limited bioavailability, necessitating further structural modifications to enhance its drug-like properties. Ongoing research is focused on optimizing its metabolic stability and blood-brain barrier penetration to maximize therapeutic efficacy.
In conclusion, 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride (CAS: 31788-76-8) represents a versatile scaffold in medicinal chemistry, with applications spanning neurological and psychiatric disorders. Recent studies underscore its potential as a dopamine receptor modulator and its utility in addressing unmet medical needs. Future research should prioritize the development of derivatives with improved pharmacokinetic profiles to facilitate clinical advancement.
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